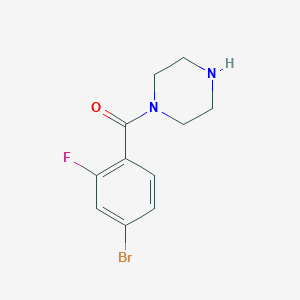

4-(4-Bromo-2-fluorobenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromo-2-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12BrFN2O and its molecular weight is 287.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including 4-(4-Bromo-2-fluorobenzoyl)piperazine. The compound has been explored as part of a class of piperazine hybridized coumarin indolylcyanoenones designed to combat antibiotic-resistant bacteria. The mechanism of action involves disrupting bacterial cell membranes and inducing oxidative stress, leading to cell death. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Tyrosinase Inhibition

Another significant application of piperazine derivatives is their role as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. These studies indicate that certain modifications can enhance binding affinity and inhibitory potency, making them promising candidates for cosmetic and therapeutic applications .

Psychoactive Substance Detection

In the realm of psychoactive substances, this compound has been identified among new psychoactive substances (NPS) detected in drug user samples. Its structural characteristics suggest potential psychoactive effects, which necessitate further investigation into its pharmacological properties and safety profile .

Synthesis and Structural Characterization

The synthesis of this compound involves coupling piperazine with various acyl chlorides under basic conditions. This method allows for the introduction of different functional groups that can modulate the biological activity of the resulting compounds. Advanced techniques like NMR spectroscopy have been employed to characterize these compounds fully, confirming their structural integrity and aiding in the understanding of their conformational behavior .

Case Studies

Propriétés

Formule moléculaire |

C11H12BrFN2O |

|---|---|

Poids moléculaire |

287.13 g/mol |

Nom IUPAC |

(4-bromo-2-fluorophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H12BrFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Clé InChI |

HULIUVWAESAIGU-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.